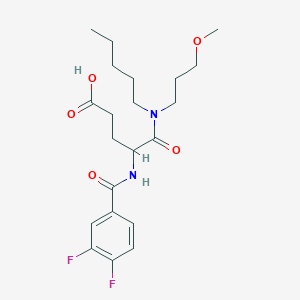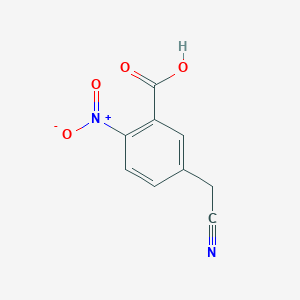
5-(Cyanomethyl)-2-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyanomethyl)-2-nitrobenzoic acid, also known as NTBC, is a synthetic organic compound that has been extensively studied for its applications in scientific research. This chemical compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用機序
The mechanism of action of 5-(Cyanomethyl)-2-nitrobenzoic acid as an HPPD inhibitor involves binding to the active site of the enzyme and preventing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This inhibition leads to the accumulation of toxic intermediates, which can cause cell death in plants. As a tyrosine kinase inhibitor, 5-(Cyanomethyl)-2-nitrobenzoic acid binds to the ATP-binding site of the kinase and prevents its activation. This inhibition can lead to the inhibition of downstream signaling pathways, leading to cell death in cancer cells.
生化学的および生理学的効果
5-(Cyanomethyl)-2-nitrobenzoic acid has been found to exhibit a range of biochemical and physiological effects. In plants, 5-(Cyanomethyl)-2-nitrobenzoic acid has been shown to induce the accumulation of toxic intermediates, leading to cell death. In animal studies, 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to cause liver damage and renal toxicity. However, these effects have only been observed at high doses, and 5-(Cyanomethyl)-2-nitrobenzoic acid is generally considered safe at lower doses.
実験室実験の利点と制限
One of the primary advantages of 5-(Cyanomethyl)-2-nitrobenzoic acid as a research tool is its specificity as an HPPD inhibitor and tyrosine kinase inhibitor. This specificity allows researchers to study the function of these enzymes in a controlled manner. Additionally, 5-(Cyanomethyl)-2-nitrobenzoic acid is relatively easy to synthesize and is widely available, making it accessible to researchers.
However, there are also limitations to the use of 5-(Cyanomethyl)-2-nitrobenzoic acid in research. One limitation is its potential toxicity, particularly at high doses. Additionally, the effects of 5-(Cyanomethyl)-2-nitrobenzoic acid on other cellular processes are not well understood, making it difficult to interpret results obtained using 5-(Cyanomethyl)-2-nitrobenzoic acid.
将来の方向性
There are several future directions for research involving 5-(Cyanomethyl)-2-nitrobenzoic acid. One area of interest is the development of more specific inhibitors of HPPD and tyrosine kinases. This could lead to the development of more effective therapies for cancer and other diseases. Another area of interest is the study of the effects of 5-(Cyanomethyl)-2-nitrobenzoic acid on other cellular processes, which could lead to a better understanding of its mechanism of action and potential applications in research.
合成法
The synthesis of 5-(Cyanomethyl)-2-nitrobenzoic acid involves the reaction of 5-chloromethyl-2-nitrobenzoic acid with sodium cyanide in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain pure 5-(Cyanomethyl)-2-nitrobenzoic acid. This synthesis method has been optimized to produce high yields of 5-(Cyanomethyl)-2-nitrobenzoic acid and is widely used in research laboratories.
科学的研究の応用
5-(Cyanomethyl)-2-nitrobenzoic acid has various applications in scientific research, particularly in the field of molecular biology. One of the primary uses of 5-(Cyanomethyl)-2-nitrobenzoic acid is as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a crucial enzyme involved in the biosynthesis of tocopherols and plastoquinones, which are essential components of the photosynthetic apparatus in plants. 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to inhibit HPPD activity, leading to the accumulation of toxic intermediates that can cause cell death in plants.
In addition to its use as an HPPD inhibitor, 5-(Cyanomethyl)-2-nitrobenzoic acid has also been used as a tool to study the function of tyrosine kinases. 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to inhibit the activity of the tyrosine kinase c-Met, which is involved in a range of cellular processes, including cell proliferation, differentiation, and migration. This inhibition has been shown to have therapeutic potential in the treatment of various cancers, including lung cancer and gastric cancer.
特性
CAS番号 |
104825-33-4 |
|---|---|
製品名 |
5-(Cyanomethyl)-2-nitrobenzoic acid |
分子式 |
C9H6N2O4 |
分子量 |
206.15 g/mol |
IUPAC名 |
5-(cyanomethyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3H2,(H,12,13) |
InChIキー |
YOJHHSAYGLLJFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |
同義語 |
Benzoic acid, 5-(cyanomethyl)-2-nitro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



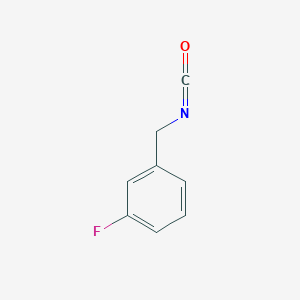
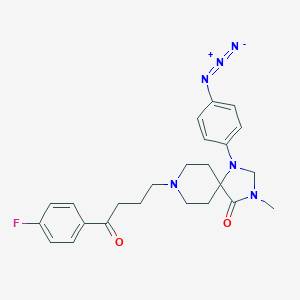

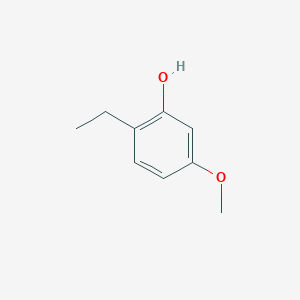
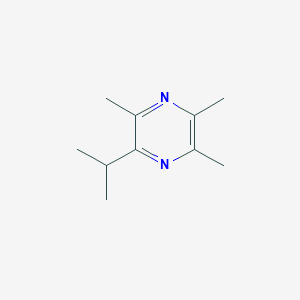
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
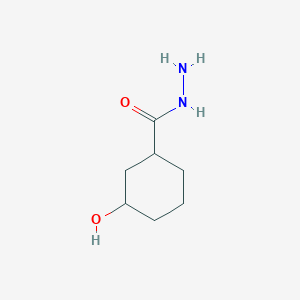
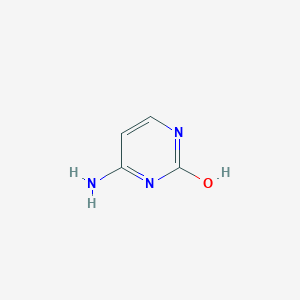
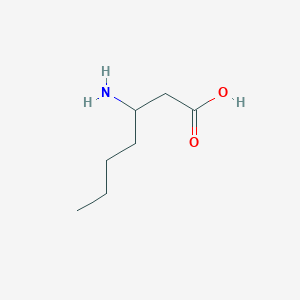
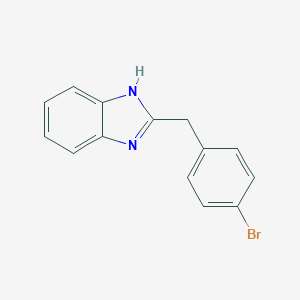
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)
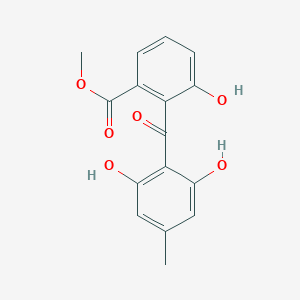
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
